Deltarasin hydrochloride

Übersicht

Beschreibung

Deltarasin (hydrochloride) is a small molecule inhibitor that targets the interaction between the KRAS protein and the prenyl-binding protein PDEδ. This compound has shown significant potential in disrupting KRAS signaling pathways, which are often implicated in various cancers, particularly pancreatic ductal adenocarcinoma .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Deltarasin (Hydrochlorid) umfasst mehrere Schritte, darunter die Bildung von Benzimidazol-Derivaten und deren anschließende Funktionalisierung. Die wichtigsten Schritte beinhalten:

Bildung des Benzimidazol-Kerns: Der erste Schritt beinhaltet die Kondensation von o-Phenylendiamin mit Carbonsäuren oder deren Derivaten, um den Benzimidazol-Kern zu bilden.

Funktionalisierung: Der Benzimidazol-Kern wird dann mit verschiedenen Substituenten, einschließlich Phenyl- und Piperidinylgruppen, durch nukleophile Substitutionsreaktionen funktionalisiert.

Bildung des Hydrochlorids: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihr Hydrochloridsalz durch Behandlung mit Salzsäure.

Industrielle Produktionsmethoden: Die industrielle Produktion von Deltarasin (Hydrochlorid) folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies umfasst die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Arten von Reaktionen:

Oxidation: Deltarasin (Hydrochlorid) kann Oxidationsreaktionen eingehen, insbesondere am Benzimidazol-Kern, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können an den Nitrogruppen stattfinden, wobei diese in Amine umgewandelt werden.

Substitution: Nukleophile Substitutionsreaktionen sind häufig, insbesondere an den Phenyl- und Piperidinylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole werden unter basischen Bedingungen eingesetzt.

Hauptprodukte:

Oxidierte Derivate: Produkte, die aus Oxidationsreaktionen gebildet werden.

Amine: Produkte, die aus der Reduktion von Nitrogruppen gebildet werden.

Substituierte Derivate: Produkte, die aus nukleophilen Substitutionsreaktionen gebildet werden.

4. Wissenschaftliche Forschungsanwendungen

Deltarasin (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeugverbindung verwendet, um die KRAS-PDEδ-Interaktion und ihre Hemmung zu untersuchen.

Biologie: In der Zellbiologie eingesetzt, um die Rolle von KRAS bei der Zellsignalgebung und -proliferation zu untersuchen.

Industrie: Anwendung bei der Entwicklung neuer Krebstherapien und als Referenzverbindung in der Arzneimittelforschung.

5. Wirkmechanismus

Deltarasin (Hydrochlorid) entfaltet seine Wirkung, indem es an die Farnesyl-Bindungstasche von PDEδ bindet und so die Interaktion mit KRAS hemmt. Diese Störung verhindert die korrekte Lokalisierung von KRAS an der Plasmamembran und beeinträchtigt die Signalwege. Die Hemmung der KRAS-Signalgebung führt zu einer verringerten Zellproliferation und erhöhter Apoptose in Krebszellen .

Ähnliche Verbindungen:

Deltarasin Trihydrochlorid: Eine andere Form von Deltarasin mit ähnlichen inhibitorischen Wirkungen auf die KRAS-PDEδ-Interaktion.

KRAS G12C Inhibitoren: Verbindungen wie MRTX849 und AMG 510 zielen speziell auf die KRAS G12C-Mutation ab.

PDEδ Inhibitoren: Andere Inhibitoren, die auf PDEδ abzielen, umfassen Deltazinon- und Pyridazinon-Derivate.

Eindeutigkeit: Deltarasin (Hydrochlorid) ist einzigartig aufgrund seiner hohen Affinität zur Farnesyl-Bindungstasche von PDEδ und seiner Fähigkeit, die KRAS-Signalgebung effektiv zu stören. Diese Spezifität macht es zu einem wertvollen Werkzeug in der Krebsforschung und potenziellen therapeutischen Anwendungen.

Wissenschaftliche Forschungsanwendungen

Deltarasin (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the KRAS-PDEδ interaction and its inhibition.

Biology: Employed in cell biology to investigate the role of KRAS in cell signaling and proliferation.

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.

Wirkmechanismus

Deltarasin (hydrochloride) exerts its effects by binding to the farnesyl-binding pocket of PDEδ, thereby inhibiting its interaction with KRAS. This disruption prevents the proper localization of KRAS to the plasma membrane, impairing its signaling pathways. The inhibition of KRAS signaling leads to reduced cell proliferation and increased apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Deltarasin Trihydrochloride: Another form of Deltarasin with similar inhibitory effects on KRAS-PDEδ interaction.

KRAS G12C Inhibitors: Compounds like MRTX849 and AMG 510 specifically target the KRAS G12C mutation.

PDEδ Inhibitors: Other inhibitors targeting PDEδ include Deltazinone and Pyridazinone derivatives.

Uniqueness: Deltarasin (hydrochloride) is unique due to its high affinity for the farnesyl-binding pocket of PDEδ and its ability to disrupt KRAS signaling effectively. This specificity makes it a valuable tool in cancer research and potential therapeutic applications.

Biologische Aktivität

Deltarasin hydrochloride is a small molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of cancers driven by KRAS mutations. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

Deltarasin is primarily recognized for its ability to inhibit the interaction between KRAS and PDEδ, a protein crucial for the proper localization and activation of KRAS at the plasma membrane. KRAS mutations are prevalent in various cancers, including pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC), making deltarasin a promising candidate for targeted therapy.

Deltarasin exerts its effects through several key mechanisms:

- Inhibition of KRAS-PDEδ Interaction : By binding to the hydrophobic pocket of PDEδ, deltarasin prevents KRAS from localizing to the plasma membrane, thereby inhibiting its downstream signaling pathways, including RAF/MEK/ERK and PI3K/AKT cascades .

- Induction of Apoptosis and Autophagy : Research has shown that deltarasin induces apoptosis in KRAS-dependent cancer cells by altering the expression of apoptotic proteins. It increases pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 . Additionally, it has been observed to induce autophagy through the AMPK-mTOR signaling pathway .

In Vitro Studies

A significant study highlighted that deltarasin effectively inhibited cell growth in KRAS-mutant lung cancer cell lines (e.g., A549 cells). The treatment resulted in:

- Cell Morphology Changes : Deltarasin treatment caused cells to detach and exhibit rounded morphology, indicative of apoptosis.

- Flow Cytometry Results : Quantitative analysis revealed a significant increase in apoptotic cells post-treatment compared to controls .

In Vivo Studies

In vivo experiments involving mouse models demonstrated that:

- Tumor Growth Inhibition : Mice treated with deltarasin showed a 57% reduction in tumor weight compared to control groups after 21 days of treatment. This was accompanied by a marked decrease in cell proliferation as indicated by Ki-67 staining and an increase in apoptotic cells as shown by cleaved caspase-3 staining .

Data Table: Summary of Key Research Findings on Deltarasin

Case Studies

-

Lung Cancer Treatment :

- In a preclinical model using A549 cells, deltarasin demonstrated potent inhibition of cell growth through apoptosis induction. The study found that treatment with deltarasin significantly reduced phosphorylation levels of key signaling proteins such as c-RAF, AKT, and ERK, confirming its role in disrupting KRAS-mediated signaling pathways .

- Pancreatic Cancer :

Eigenschaften

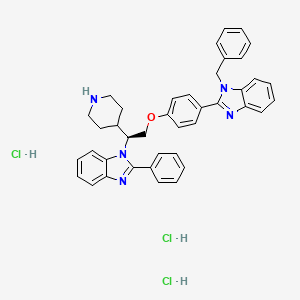

IUPAC Name |

1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H37N5O.ClH/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31;/h1-22,30,38,41H,23-28H2;1H/t38-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNBDBVWCNENOV-XVYLPRMCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440898-82-7 | |

| Record name | 1H-Benzimidazole, 2-[4-[(2S)-2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440898-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.